1-Hexadecanoylpyrrolidine

Description

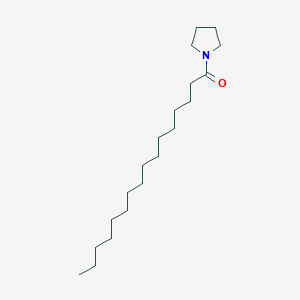

Structure

3D Structure

Properties

IUPAC Name |

1-pyrrolidin-1-ylhexadecan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20(22)21-18-15-16-19-21/h2-19H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULDNZNZTSYZQKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)N1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H39NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80289492 | |

| Record name | 1-Hexadecanoylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70974-48-0 | |

| Record name | 1-(1-Pyrrolidinyl)-1-hexadecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70974-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrrolidin-1-ylhexadecan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070974480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC61588 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61588 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hexadecanoylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-PYRROLIDIN-1-YLHEXADECAN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9VH2AR5CQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Hexadecanoylpyrrolidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032740 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Endogenous Presence in Biological Systems

Identification in Phytochemical Studies

Phytochemical analyses have successfully identified 1-Hexadecanoylpyrrolidine in several plant species. These studies are crucial for understanding the distribution of this compound in nature.

The presence of this compound has been confirmed in a diverse range of plants through methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Ipomoea aquatica : Commonly known as water spinach, this leafy green vegetable has been found to contain this compound. nih.goviub.edu.pkmdpi.combiochemjournal.com Its presence was confirmed through GC-MS analysis of the plant's vegetative organs. nih.gov

Merremia quinquefolia : Alongside Ipomoea aquatica, this species from the Convolvulaceae family has also been shown to contain this compound in its vegetative parts and seeds, as detected by GC-MS analysis. nih.gov

Mallotus philippensis : HPLC-MS analysis of the fruit extracts of this plant, also known as the Kamala tree, has identified this compound among its constituent non-volatile metabolites. jddtonline.info

Ardissia solanacea : In a study of the ethanolic extract of Ardissia solanacea leaves, High-Resolution Mass Spectrometry (HR-MS) analysis identified this compound as one of the phytochemicals present. researchgate.net

Piper amalago : This species of pepper has been reported to contain this compound.

Piper nigrum : The source of black pepper, Piper nigrum, has been repeatedly shown to contain this compound in its seeds and fruit. jddtonline.info

Below is a table summarizing the detection of this compound in these plant species.

| Plant Species | Part(s) Analyzed | Analytical Method(s) | Reference(s) |

| Ipomoea aquatica | Vegetative Organs, Leaves | GC-MS | nih.govbiochemjournal.com |

| Merremia quinquefolia | Vegetative Organs, Seeds | GC-MS | nih.gov |

| Mallotus philippensis | Fruit | HPLC-MS | jddtonline.info |

| Ardissia solanacea | Leaves | HR-MS | researchgate.net |

| Piper amalago | Not Specified | Not Specified | |

| Piper nigrum | Seeds, Fruit | Not Specified | jddtonline.info |

The presence of this compound in certain plants naturally leads to its characterization in food sources derived from them.

Green Vegetables : this compound is noted to be found in green vegetables. Specifically, its presence is well-documented in Ipomoea aquatica (water spinach), a widely consumed leafy vegetable. iub.edu.pk

Pepper : As a constituent of Piper nigrum, this compound has been detected in pepper, a globally utilized spice.

The following table outlines the food sources where this compound has been characterized.

| Food Source | Specific Example | Reference(s) |

| Green Vegetables | Ipomoea aquatica (Water Spinach) | iub.edu.pk |

| Pepper | Spice from Piper nigrum |

Presence in Mammalian Biological Matrices

Beyond the plant kingdom, this compound has also been detected within the biological systems of mammals, including both animal models and human samples.

Research utilizing animal models has identified this compound in biological fluids, suggesting its absorption or endogenous presence.

Porcine Serum in Bama Miniature Pigs : A non-targeted metabolomics study of serum from Bama miniature pigs identified this compound as one of the fatty acid derivatives present. This finding is significant as these pigs are often used in medical research due to their physiological similarities to humans.

This detection is summarized in the table below.

| Animal Model | Biological Matrix | Analytical Method | Reference(s) |

| Bama Miniature Pig | Serum | Liquid Chromatography and Mass Spectrometry |

Metabolomic studies have confirmed the presence of this compound in human samples, where it is being investigated as a potential biomarker.

Tongue Coating Metabolome : In a study focused on identifying biomarkers for chronic gastritis, this compound was detected in the tongue coating of patients. nih.govresearchgate.net It was identified, along with phenol (B47542) and 2,6-diaminoheptanedioic acid, as a potential biomarker for chronic gastritis characterized by the damp phlegm pattern in Traditional Chinese Medicine. nih.govresearchgate.net Another study also noted its presence in the saliva of COVID-19 patients. jddtonline.info

The table below details the findings in human samples.

| Human Sample | Context of Study | Significance | Reference(s) |

| Tongue Coating | Chronic Gastritis with Damp Phlegm Pattern | Potential Biomarker | nih.govresearchgate.net |

| Saliva | COVID-19 Diagnosis | Differentiating chemical marker | jddtonline.info |

Biochemical Pathways and Enzymatic Interactions

Modulation of N-Acylethanolamine Acid Amidase (NAAA) Activity

1-Hexadecanoylpyrrolidine has been identified as a modulator of NAAA, an enzyme responsible for the hydrolysis of N-acylethanolamines like the anti-inflammatory lipid, Palmitoylethanolamide (B50096) (PEA).

In vitro studies have demonstrated that this compound acts as a weak inhibitor of NAAA. Specifically, research utilizing recombinant rat NAAA has reported an IC50 value of 25 μM. nih.gov The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by half, providing a quantitative measure of its potency.

Investigations into the structure-activity relationship of this compound and its analogs have shed light on its specificity for NAAA. Studies have shown that the pyrrolidine (B122466) ring is a critical structural feature for its inhibitory activity. Substitution of this ring with other cyclic moieties has been found to result in a complete loss of inhibitory effect. nih.gov Conversely, modifications to the acyl chain of the molecule can enhance its selectivity for NAAA. For instance, replacing the palmitic acid chain with a 3-(p-biphenyl)propionic acid group has been shown to improve NAAA selectivity. nih.gov

Consistent with its role as a NAAA inhibitor, this compound has been observed to influence the levels of endogenous PEA. In studies conducted on HEK-293 cells that were engineered to overexpress NAAA, treatment with this compound led to an increase in PEA levels. This finding suggests that by inhibiting NAAA, the compound effectively reduces the degradation of PEA, thereby increasing its cellular concentration.

While detailed kinetic analyses for this compound's inhibition of NAAA are not extensively documented in publicly available research, studies on closely related pyrrolidine compounds suggest a potential mechanism. A series of pyrrolidine derivatives, including the structurally similar 1-pentadecanyl-carbonyl pyrrolidine, have been investigated, with kinetic analyses of related compounds indicating a competitive mode of inhibition. researchgate.net This suggests that these inhibitors likely bind to the active site of the NAAA enzyme, competing with the natural substrate. However, it is important to note that other NAAA inhibitors with different structural scaffolds have been shown to act via non-competitive mechanisms. nih.gov

Modulation of Fatty Acid Amide Hydrolase (FAAH) Activity

In addition to its effects on NAAA, this compound also interacts with another key enzyme in the endocannabinoid system, FAAH.

Similar to its effect on NAAA, this compound is a weak inhibitor of FAAH. In vitro assays using rat FAAH have determined an IC50 value of 21.8 μM. nih.gov This indicates that the compound has a comparable, albeit weak, inhibitory potency against both NAAA and FAAH.

Compound Information Table

| Compound Name |

| This compound |

| Palmitoylethanolamide (PEA) |

| 1-pentadecanyl-carbonyl pyrrolidine |

| 3-(p-biphenyl)propionic acid |

Enzyme Inhibition Data

| Enzyme | Inhibitor | IC50 Value (µM) |

| N-Acylethanolamine Acid Amidase (NAAA) | This compound | 25 nih.gov |

| Fatty Acid Amide Hydrolase (FAAH) | This compound | 21.8 nih.gov |

Differential Inhibition Profiles Across pH Conditions

The enzymatic activities of NAAA and FAAH are highly dependent on pH, which suggests that the inhibitory profile of compounds like this compound could vary significantly in different cellular compartments.

NAAA is primarily a lysosomal enzyme and exhibits optimal catalytic activity in an acidic environment, with a sharp peak around pH 4.5-5.0. nih.govtandfonline.comwikipedia.org Its activity is completely inactivated at a pH of 8. wikipedia.org This acidic pH optimum is crucial for its function in the lysosome.

In contrast, FAAH is an integral membrane enzyme with an optimal pH in the alkaline range, typically around pH 9. nih.gov The pharmacological properties of FAAH have been shown to be highly pH-dependent. For instance, the potency of some inhibitors against FAAH is significantly higher at acidic pH compared to alkaline pH. nih.govdiva-portal.org Studies on other inhibitors have demonstrated that their effectiveness against FAAH can be markedly different at varying pH levels. nih.gov

Table 2: Optimal pH for NAAA and FAAH Activity

| Enzyme | Optimal pH | Cellular Localization |

|---|---|---|

| N-acylethanolamine acid amidase (NAAA) | ~4.5-5.0 | Lysosomes |

| Fatty acid amide hydrolase (FAAH) | ~9.0 | Endoplasmic Reticulum |

Broader Implications for Fatty Acid Ethanolamide Metabolism and Homeostasis

The dual inhibition of NAAA and FAAH by this compound has significant implications for the metabolism and homeostasis of fatty acid ethanolamides (FAEs). FAEs, such as the endocannabinoid anandamide (B1667382) and the anti-inflammatory lipid mediator palmitoylethanolamide (PEA), are crucial signaling molecules involved in a wide range of physiological processes. nih.gov

NAAA and FAAH are the two primary enzymes responsible for the degradation of FAEs, and their inhibition can lead to an increase in the endogenous levels of these lipids. researchgate.netfrontiersin.org NAAA preferentially hydrolyzes saturated and monounsaturated FAEs like PEA, while FAAH has a broader substrate specificity that includes anandamide. plos.orguniprot.org

By inhibiting both enzymes, this compound can potentially elevate the levels of a wider range of FAEs than a selective inhibitor of either enzyme alone. This dual action could lead to a more profound and widespread impact on FAE-mediated signaling. For instance, studies on other dual NAAA/FAAH inhibitors have shown that they can effectively increase the levels of PEA, oleoylethanolamide (OEA), and anandamide. frontiersin.org

Structure Activity Relationship Sar Studies for Biological Activity

Influence of the Pyrrolidine (B122466) Moiety on Enzyme Inhibition

The pyrrolidine ring is a critical structural feature for the enzyme inhibitory activity of 1-Hexadecanoylpyrrolidine. Research has demonstrated that the integrity of this five-membered nitrogen-containing ring is essential for its interaction with target enzymes, such as N-acylethanolamine acid amidase (NAAA) and fatty acid amide hydrolase (FAAH). nih.gov

Studies involving the modification of this moiety have shown that its replacement with other cyclic groups results in a complete loss of inhibitory activity against NAAA. nih.gov This finding underscores the specific binding requirements of the enzyme's active site, which appears to accommodate the pyrrolidine structure favorably. The pyrrolidine ring likely participates in key interactions, potentially involving hydrogen bonding or specific steric contacts, that are crucial for orienting the molecule within the enzyme's binding pocket and facilitating inhibition. The nitrogen atom within the pyrrolidine ring, as part of the amide linkage, is a key feature of N-acylpyrrolidines. hmdb.cafoodb.ca

The essential nature of the pyrrolidine moiety suggests that it serves as an anchor for the molecule, and any significant alteration to its size, shape, or electronic properties disrupts the precise fit required for effective enzyme inhibition.

Role of the Hexadecanoyl Chain in Modulatory Effects

While the pyrrolidine ring is essential for binding, the hexadecanoyl (palmitoyl) chain plays a significant role in modulating the potency and selectivity of the compound's biological effects. nih.gov this compound itself is considered a weak inhibitor of both NAAA and FAAH, with IC50 values of 25 μM and 21.8 μM, respectively. nih.gov

SAR studies have revealed that modifications to this long, saturated acyl chain can dramatically alter the compound's inhibitory profile. A key example is the replacement of the hexadecanoyl (palmitic acid) chain with a 3-(p-biphenyl)propionic acid moiety. This modification led to the development of a compound that exhibited significantly enhanced and more selective inhibition of NAAA, with an IC50 of 2.12 μM, and only minimal inhibition of FAAH (30% at 100 μM). nih.gov This approximate 12-fold increase in potency for NAAA suggests that the introduction of an aromatic group allows for more favorable interactions, possibly through π-π stacking or other hydrophobic interactions within a specific sub-pocket of the NAAA enzyme.

This highlights that while the hexadecanoyl chain provides the necessary lipophilicity to interact with the lipid-binding domain of these enzymes, its structure is not optimal for achieving high potency or selectivity. The length and flexibility of the acyl chain are important determinants of how the inhibitor positions itself within the active site, and modifications can fine-tune these interactions for improved modulatory effects.

Rational Design Principles for N-Hexadecanoylpyrrolidine Analogues and Derivatives

The insights gained from SAR studies on this compound and its analogues have informed several rational design principles for developing new, more effective enzyme inhibitors. nih.gov These principles are centered on optimizing the interactions of both the pyrrolidine head and the acyl tail with the target enzyme.

Key design principles include:

Preservation of the Pyrrolidine Core: Given that substitution of the pyrrolidine ring leads to a loss of activity, maintaining this moiety is a fundamental principle for designing new inhibitors based on this scaffold. nih.gov

Acyl Chain Modification for Potency and Selectivity: The straight, saturated hexadecanoyl chain is a viable starting point but offers significant room for improvement. The introduction of aromatic or other functional groups can enhance potency by exploiting additional binding interactions within the enzyme's active site. The successful use of a biphenyl (B1667301) group demonstrates the potential of exploring aromatic functionalities to increase affinity and selectivity for NAAA over FAAH. nih.gov

Exploitation of Hydrophobic Pockets: The enzymes targeted by these compounds possess hydrophobic channels to accommodate the lipid substrates. The design of analogues should consider the size, shape, and nature of these pockets to maximize favorable van der Waals and hydrophobic interactions.

Introduction of Rigidity: The flexible nature of the hexadecanoyl chain may not be ideal for optimal binding. Introducing more rigid structures, such as aromatic rings or cyclic systems within the acyl chain, can reduce the entropic penalty upon binding and lead to higher affinity.

The application of these principles guides the synthesis of novel derivatives with improved pharmacological profiles, moving from the weak, non-selective inhibition of this compound towards potent and specific modulators of lipid signaling pathways.

Data on Enzyme Inhibition of this compound and an Analogue

| Compound | Target Enzyme | IC50 (μM) | Selectivity Notes |

| This compound | NAAA | 25 | Weak inhibitor |

| This compound | FAAH | 21.8 | Weak inhibitor |

| 3-(p-Biphenyl)propionyl-pyrrolidine | NAAA | 2.12 | ~12-fold more potent than this compound |

| 3-(p-Biphenyl)propionyl-pyrrolidine | FAAH | >100 (30% inhibition at 100 μM) | Highly selective for NAAA over FAAH |

Cellular and Subcellular Mechanism Investigations

Studies in Cellular Models (e.g., RAW264.7 Macrophage-like Cell Line)

The RAW264.7 macrophage-like cell line is a cornerstone for in vitro studies of inflammation. While specific studies focusing on 1-Hexadecanoylpyrrolidine in these cells are not extensively documented, research on other NAAA inhibitors in this cell line provides a framework for understanding its potential effects. NAAA is highly expressed in macrophages and other immune cells, making the RAW264.7 line a pertinent model. nih.gov

Pharmacological inhibition of NAAA in RAW264.7 cells has been shown to reduce the expression of inflammatory mediators. frontiersin.org For instance, treatment of these cells with NAAA inhibitors can attenuate the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), as well as nitric oxide (NO). nih.gov Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages. Studies have shown that pretreatment with NAAA inhibitors can significantly counteract the inflammatory cascade initiated by LPS in RAW264.7 cells. nih.govmdpi.com

Given that this compound has been identified as a weak inhibitor of NAAA, it is plausible that it would exhibit similar, albeit potentially less potent, anti-inflammatory effects in LPS-stimulated RAW264.7 macrophages. nih.gov

| NAAA Inhibitor | Observed Effect in RAW264.7 Cells | Key Findings |

|---|---|---|

| Fucoxanthinol | Attenuation of inflammatory response | Significantly reversed the LPS-induced downregulation of PEA levels and reduced the expression of iNOS, IL-6, and TNF-α. nih.gov |

| (S)-OOPP | Inhibition of NAAA activity and reduction of inflammatory markers | Blocked the LPS-induced reduction of PEA levels and reduced the expression of iNOS. nih.gov |

| This compound (Postulated) | Potential for anti-inflammatory effects | As a weak NAAA inhibitor, it may modestly counteract LPS-induced inflammation. nih.gov |

Molecular Events Underlying Observed Biological Effects

The primary molecular event underpinning the biological effects of NAAA inhibitors is the prevention of the degradation of N-acylethanolamines (NAEs), most notably palmitoylethanolamide (B50096) (PEA). patsnap.com PEA is an endogenous lipid mediator with well-documented anti-inflammatory and analgesic properties. nih.gov Its levels are tightly regulated by a balance between its synthesis and degradation, with NAAA being a key hydrolyzing enzyme. patsnap.comescholarship.org

In inflammatory states, such as those induced by LPS, there is often a decrease in the cellular levels of PEA. nih.govnih.gov This reduction is, in part, due to the activity of NAAA. By inhibiting NAAA, compounds like this compound can lead to an accumulation of endogenous PEA. nih.gov This elevation of PEA levels allows it to exert its biological effects, which are primarily mediated through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α). nih.govpatsnap.com PPAR-α is a nuclear receptor that, when activated, modulates the transcription of genes involved in inflammation, leading to a reduction in the expression of pro-inflammatory cytokines and enzymes. nih.govpatsnap.com

Therefore, the ability of NAAA inhibitors to counteract the LPS-induced reduction in PEA is a critical molecular event that initiates a signaling cascade, ultimately resulting in an anti-inflammatory response. nih.govnih.gov

Postulated Interactions with Lipid-Mediator Systems

The action of this compound, through its inhibition of NAAA, is intrinsically linked to the broader network of lipid-mediator systems. nih.gov Lipid mediators are a diverse class of signaling molecules derived from fatty acids that play crucial roles in regulating inflammation and immune responses.

By increasing the bioavailability of PEA, NAAA inhibitors like this compound can shift the balance of lipid signaling towards an anti-inflammatory and pro-resolving state. nih.govpatsnap.com PEA is part of a larger family of NAEs, which also includes oleoylethanolamide (OEA) and anandamide (B1667382) (AEA), that are involved in a wide range of physiological processes. nih.gov While NAAA preferentially hydrolyzes PEA, its inhibition can also affect the levels of other NAEs, thereby influencing multiple signaling pathways. escholarship.org

Metabolomics and Biomarker Discovery Research

Identification as a Differential Metabolite in Pathological Conditions

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has emerged as a powerful tool for identifying biomarkers associated with various diseases. In this context, 1-Hexadecanoylpyrrolidine has been identified as a significant differential metabolite in certain pathological conditions.

Association with Chronic Gastritis with Damp Phlegm Pattern

Recent research has highlighted a significant association between this compound and chronic gastritis (CG) characterized by a damp phlegm (DP) pattern, a syndromic diagnosis in Traditional Chinese Medicine (TCM). A cross-sectional study involving 300 patients with chronic gastritis (200 with the damp phlegm pattern and 100 without) utilized metabolomic analysis of tongue coatings to identify differential metabolites. nih.govnih.gov The study found that lipids and lipid-like compounds were the most abundant differential metabolites between the two groups. nih.govnih.gov

In patients with the damp phlegm pattern of chronic gastritis, N-Hexadecanoylpyrrolidine was observed to be significantly up-regulated compared to patients with a non-damp phlegm pattern. nih.gov This finding suggests a potential role of altered lipid metabolism in the pathogenesis of this specific pattern of chronic gastritis. tandfonline.comdovepress.com

Evaluation of N-Hexadecanoylpyrrolidine as a Potential Diagnostic Biomarker

Building on its identification as a differential metabolite, N-Hexadecanoylpyrrolidine has been evaluated as a potential biomarker for the diagnosis of chronic gastritis with a damp phlegm pattern. nih.govnih.gov In the aforementioned study, a diagnostic model was developed based on receiver operating characteristic (ROC) curves, incorporating N-Hexadecanoylpyrrolidine along with phenol (B47542) and 2,6-diaminoheptanedioic acid. nih.govnih.govtandfonline.comdovepress.com

This model demonstrated high accuracy in distinguishing between patients with and without the damp phlegm pattern. tandfonline.comdovepress.com The validation of this diagnostic model on a separate set of 50 patients further confirmed its potential clinical utility. nih.gov

Table 1: Diagnostic Performance of a Biomarker Model Including N-Hexadecanoylpyrrolidine for Chronic Gastritis with Damp Phlegm Pattern

| Metric | Initial Cohort (n=300) | Validation Set (n=50) |

|---|---|---|

| Accuracy | 94.0% | 93.9% |

| Sensitivity | 91.0% | 90.6% |

| Specificity | 87.0% | 83.3% |

Data derived from a study on tongue coating metabolomics in patients with chronic gastritis. nih.gov

While these findings are promising, it has been noted that the sample size of the study was relatively limited, and further validation in larger, multicenter studies with diverse populations is necessary to confirm the robustness and generalizability of these biomarkers. tandfonline.comdovepress.com

Role as a Potential Dietary Biomarker for Food Consumption

In addition to its association with pathological conditions, this compound has been investigated as a potential biomarker for the consumption of certain foods. Dietary biomarkers are objective indicators of dietary intake and can provide more accurate assessments than self-reported methods.

N-Hexadecanoylpyrrolidine belongs to the class of organic compounds known as n-acylpyrrolidines. hmdb.ca It has been detected, although not quantified, in green vegetables and pepper (spice). hmdb.ca This detection suggests that N-Hexadecanoylpyrrolidine could potentially serve as a biomarker for the consumption of these specific food items. hmdb.ca However, it is important to note that this suggestion is based on a literature review, and further targeted research is needed to validate its efficacy and reliability as a dietary biomarker. hmdb.ca

Synthetic Methodologies and Chemical Derivatization for Research Applications

Established Laboratory Synthesis Routes of N-Hexadecanoylpyrrolidine

The most common and straightforward laboratory synthesis of N-hexadecanoylpyrrolidine involves the acylation of pyrrolidine (B122466) with an activated form of hexadecanoic acid (palmitic acid). A widely used method is the reaction of pyrrolidine with palmitoyl (B13399708) chloride. This reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or diethyl ether, and in the presence of a base to neutralize the hydrochloric acid byproduct.

A general procedure for this synthesis is as follows:

Activation of Hexadecanoic Acid: Hexadecanoic acid is converted to its more reactive acid chloride derivative, palmitoyl chloride. This can be achieved by reacting hexadecanoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The use of a catalyst, such as a few drops of dimethylformamide (DMF), can facilitate this conversion google.comguidechem.comgoogle.com. The reaction is typically performed under anhydrous conditions to prevent hydrolysis of the acid chloride.

Acylation of Pyrrolidine: In a separate reaction vessel, pyrrolidine is dissolved in an appropriate anhydrous solvent. A base, such as triethylamine (B128534) (Et₃N) or pyridine, is added to the solution to act as an acid scavenger. The freshly prepared palmitoyl chloride is then added dropwise to the pyrrolidine solution, usually at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

Work-up and Purification: After the reaction is complete, the reaction mixture is typically washed with water and brine to remove any unreacted starting materials and the hydrochloride salt of the base. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude N-hexadecanoylpyrrolidine. Further purification can be achieved by recrystallization or column chromatography to obtain the final product with high purity.

The following table summarizes the key reactants and reagents in a typical synthesis of N-hexadecanoylpyrrolidine:

| Reactant/Reagent | Function |

| Hexadecanoic Acid (Palmitic Acid) | Provides the 16-carbon acyl chain. |

| Thionyl Chloride (SOCl₂) | Chlorinating agent to form palmitoyl chloride. |

| Pyrrolidine | Provides the pyrrolidine ring. |

| Triethylamine (Et₃N) | Base to neutralize HCl byproduct. |

| Dichloromethane (CH₂Cl₂) | Anhydrous solvent for the reaction. |

Synthesis of Structurally Modified Analogues for SAR Probing

To investigate the structure-activity relationship (SAR) of N-hexadecanoylpyrrolidine, researchers synthesize structurally modified analogues. These modifications can involve alterations to both the acyl chain and the pyrrolidine ring, allowing for the determination of which structural features are essential for its biological activity.

Modifications of the Acyl Chain:

Chain Length: Analogues with varying acyl chain lengths (e.g., shorter or longer than 16 carbons) can be synthesized to determine the optimal chain length for activity. This is achieved by using the corresponding fatty acid chloride in the acylation step.

Unsaturation: The introduction of double or triple bonds into the acyl chain can provide insights into the importance of its saturation and conformational flexibility.

Branching: The synthesis of analogues with branched acyl chains can probe the steric requirements of the binding site.

Functional Groups: Introducing functional groups, such as hydroxyl, keto, or aromatic groups, at different positions along the acyl chain can explore potential new interactions with biological targets nih.govrsc.org.

Modifications of the Pyrrolidine Ring:

Substitution: Introducing substituents on the pyrrolidine ring can provide information about the steric and electronic requirements of the binding pocket. For example, alkyl or aryl groups can be introduced at various positions of the pyrrolidine ring.

Ring Size: Synthesizing analogues with different ring sizes, such as azetidine (B1206935) (4-membered), piperidine (B6355638) (6-membered), or azepane (7-membered) rings, can help determine the optimal ring size for activity.

Heteroatom Substitution: Replacing one of the carbon atoms in the pyrrolidine ring with another heteroatom, such as oxygen (oxazolidine) or sulfur (thiazolidine), can alter the electronic properties and hydrogen bonding capabilities of the molecule.

A study on pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors demonstrated that modifications to the terminal phenyl group of the acyl chain significantly influenced inhibitory activity nih.gov. This highlights the importance of exploring a wide range of structural modifications to understand the SAR of N-acylpyrrolidines. The synthesis of these analogues generally follows the same acylation procedure described in section 7.1, using the appropriately modified acyl chloride or pyrrolidine derivative.

The following table provides examples of potential structural modifications for SAR studies:

| Modification Type | Example of Modified Group | Rationale for Modification |

| Acyl Chain | Shorter/Longer Alkyl Chain | Determine optimal chain length for activity. |

| Phenylacetyl Group | Introduce aromaticity and rigidity. | |

| Oleoyl Group (Unsaturated) | Investigate the effect of unsaturation. | |

| Pyrrolidine Ring | 2-Methylpyrrolidine | Probe steric tolerance at the 2-position. |

| Prolinol | Introduce a hydroxyl group for potential hydrogen bonding. | |

| Piperidine | Evaluate the effect of a larger ring size. |

Strategies for Isotopic Labeling for Metabolic Tracing Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems. By replacing one or more atoms in N-hexadecanoylpyrrolidine with a stable isotope, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C), researchers can track its absorption, distribution, metabolism, and excretion (ADME) using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy nih.govnih.gov.

Deuterium Labeling: Deuterium-labeled N-hexadecanoylpyrrolidine can be synthesized by using deuterated precursors. For instance, the acyl chain can be labeled by starting with deuterated palmitic acid. Deuterated fatty acids can be prepared through various methods, including the catalytic exchange of hydrogen with deuterium gas or by using deuterated starting materials in a multi-step synthesis clearsynth.comchem-station.com. The deuterated palmitic acid can then be converted to its acid chloride and reacted with pyrrolidine as previously described. Alternatively, the pyrrolidine ring can be deuterated.

Carbon-13 Labeling: Carbon-13 labeling can be introduced at specific positions in either the acyl chain or the pyrrolidine ring. For example, to label the carbonyl carbon of the amide group, one could start with ¹³C-labeled potassium cyanide (K¹³CN) and use it to build the carboxylic acid group of palmitic acid nih.gov. The synthesis of fatty acids with ¹³C labels at various positions has been described in the literature nih.gov. For labeling the pyrrolidine ring, ¹³C-labeled precursors of pyrrolidine would be required. The synthesis of ¹³C-labeled amines has also been reported nih.govresearchgate.netresearchgate.net.

These isotopically labeled versions of N-hexadecanoylpyrrolidine are invaluable tools for understanding its metabolic pathways and identifying its metabolites, which is crucial for the development of any potential therapeutic agent researchgate.net.

The following table outlines common isotopic labeling strategies:

| Isotope | Labeled Precursor | Position of Label | Analytical Technique |

| Deuterium (²H) | Deuterated Palmitic Acid | Acyl Chain | Mass Spectrometry |

| Deuterium (²H) | Deuterated Pyrrolidine | Pyrrolidine Ring | Mass Spectrometry |

| Carbon-13 (¹³C) | [1-¹³C]Palmitic Acid | Carbonyl Carbon | Mass Spectrometry, NMR |

| Carbon-13 (¹³C) | ¹³C-labeled Pyrrolidine | Pyrrolidine Ring | Mass Spectrometry, NMR |

Computational and Theoretical Studies

Molecular Docking Simulations of N-Hexadecanoylpyrrolidine with Enzyme Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein or enzyme. However, no specific molecular docking studies involving N-Hexadecanoylpyrrolidine and any enzyme targets have been reported in the available scientific literature. Such studies would be invaluable in identifying potential protein interactions and elucidating its possible mechanisms of action.

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. These simulations are crucial for understanding the stability of ligand-protein complexes and the intricate mechanisms of binding. To date, there are no publicly accessible research articles that describe the use of molecular dynamics simulations to investigate the binding mechanisms of N-Hexadecanoylpyrrolidine with any biological target.

In Silico Prediction of Biological Activities and Target Interactions

In silico methods for predicting the biological activities and potential targets of small molecules are powerful tools in the early stages of drug discovery. These approaches utilize computational algorithms and machine learning models to forecast a compound's pharmacological properties based on its chemical structure. A thorough search of scientific databases indicates that no in silico prediction studies have been published for 1-Hexadecanoylpyrrolidine. Such research would be instrumental in guiding future experimental investigations into its potential therapeutic applications.

Application within Computational Systems Biology Models

Computational systems biology integrates computational and mathematical modeling to understand the complex interactions within biological systems. The inclusion of small molecules like this compound into these models could help to predict their effects on cellular pathways and networks. At present, there is no evidence in the scientific literature of this compound being incorporated into any computational systems biology models.

Q & A

Q. What advanced mass spectrometry techniques distinguish this compound from structural isomers?

- Methodological Answer : Ion mobility spectrometry (IMS) coupled with HR-MS separates isomers based on collision cross-section differences. MS³ fragmentation generates isomer-specific ion trees (e.g., m/z 391 → 245 → 98). Synthetic isomers (e.g., 2-hexadecanoylpyrrolidine) serve as negative controls. Quantum chemical calculations (Gaussian 09) predict theoretical spectra for validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.